molecular formula C13H18INO2 B5222510 4-iodo-N-(3-isopropoxypropyl)benzamide

4-iodo-N-(3-isopropoxypropyl)benzamide

Cat. No.: B5222510
M. Wt: 347.19 g/mol
InChI Key: NEDSMVZVSRBJIJ-UHFFFAOYSA-N
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Description

4-Iodo-N-(3-isopropoxypropyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with an iodine atom at the para position and a 3-isopropoxypropyl group attached to the nitrogen atom.

Properties

IUPAC Name

4-iodo-N-(3-propan-2-yloxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO2/c1-10(2)17-9-3-8-15-13(16)11-4-6-12(14)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDSMVZVSRBJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

4-Iodo-N-(4-Oxobutyl)Benzamide
  • Structure : Shares the 4-iodobenzamide core but differs in the alkyl substituent (4-oxobutyl vs. 3-isopropoxypropyl).
  • Synthesis: Prepared via HBTU-mediated coupling of 4-iodobenzoic acid with 4-aminobutanol in DMSO, yielding 347.7940 [M + H]+ (HRMS) .
  • Implications: The ketone group in 4-oxobutyl may enhance reactivity in further derivatization (e.g., Schiff base formation), whereas the ether group in 3-isopropoxypropyl could improve solubility in nonpolar solvents.
4-Iodo-N-(4-Pyridyl)Benzamide (INPBA)
  • Structure : Contains a pyridyl group instead of 3-isopropoxypropyl.
  • Applications : Used in coordination chemistry to explore halogen bonding (C–I···N interactions) and hydrogen bonding synergies. Forms stable coordination complexes with transition metals, highlighting the role of iodine in directing crystal packing .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Lacks iodine but includes a dimethoxyphenethyl group.
  • Synthesis : Achieved via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction (80% yield, m.p. 90°C) .
  • Property Contrast : The iodine in the target compound may confer heavier atom effects (e.g., higher density, improved X-ray diffraction suitability) compared to Rip-B’s methoxy groups.

Physicochemical Properties

  • Melting Points : Rip-B (90°C) and Rip-D (96°C) highlight how electron-donating groups (e.g., methoxy, hydroxy) increase melting points via intermolecular hydrogen bonding. The target compound’s iodine (electron-withdrawing) and ether groups may lower its melting point relative to Rip-B .
  • Spectroscopic Data : 4-Iodo-N-(4-oxobutyl)benzamide’s ¹H/¹³C NMR and HRMS data provide benchmarks for verifying the target compound’s structure .

Q & A

Q. Notes

  • Avoid commercial suppliers; synthesize in-house or collaborate with academic labs.
  • Prioritize reproducibility: Document all reaction conditions and analytical parameters.
  • Cross-validate computational predictions with experimental assays to address contradictions.

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